Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate
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Overview
Description
Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoroacetate group, which imparts unique chemical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate typically involves the reaction of azetidin-3-yl methanesulfonate with trifluoroacetic acid. The reaction conditions often require a controlled temperature environment and the use of appropriate solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes and modulating receptor activities .
Comparison with Similar Compounds
Similar Compounds
- Azetidin-3-yl acetate 2,2,2-trifluoroacetate
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid
Uniqueness
Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H8F3NO5S |
---|---|
Molecular Weight |
263.19 g/mol |
IUPAC Name |
azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H8F3NO5S/c7-6(8,9)5(11)14-3-16(12,13)15-4-1-10-2-4/h4,10H,1-3H2 |
InChI Key |
QXANYMOTYSFCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OS(=O)(=O)COC(=O)C(F)(F)F |
Origin of Product |
United States |
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